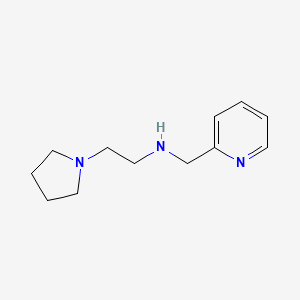
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a pyridine ring and a pyrrolidine ring connected through an ethanamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Intermediate: This can be achieved through the reaction of pyridine with a suitable alkylating agent.
Coupling with Pyrrolidine: The pyridin-2-ylmethyl intermediate is then reacted with pyrrolidine under basic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Substituted pyridine derivatives.
科学研究应用
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- n-(Pyridin-2-ylmethyl)-2-(morpholin-1-yl)ethan-1-amine
- n-(Pyridin-2-ylmethyl)-2-(piperidin-1-yl)ethan-1-amine
Uniqueness
n-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is unique due to the presence of both a pyridine and a pyrrolidine ring, which may confer distinct biological activities compared to its analogs.
生物活性
N-(Pyridin-2-ylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a complex organic compound notable for its potential biological activities, particularly in neuropharmacology. This article explores the compound's structure, synthesis, biological interactions, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a pyrrolidine moiety connected through an ethanamine chain. Its molecular formula is C15H19N3, and it has a molecular weight of approximately 241.33 g/mol. The structural complexity contributes to its diverse chemical reactivity and potential biological applications.
Synthesis Methods
This compound can be synthesized using various methods involving common reagents such as pyridine derivatives and pyrrolidine under specific conditions. The synthesis typically involves the following steps:
- Formation of the pyridine-pyrrolidine link : Utilizing appropriate coupling agents.
- Purification : Employing chromatography techniques to isolate the desired product.
Neuropharmacological Effects
Research indicates that this compound interacts with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its ability to modulate neurotransmission pathways is crucial for understanding its therapeutic effects.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have shown that derivatives of pyrrolidine exhibit significant antibacterial effects against various pathogens. For example, some pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amines | Similar pyridine-pyrrolidine structure | Different position of the pyridine ring |
| 3-(Piperidin-1-ylmethyl)pyridine | Contains piperidine instead of pyrrolidine | Variation in nitrogen heterocycle |
| 4-(Pyridin-2-yloxy)-N,N-dimethylbenzamide | Contains a different functional group | Focus on aryl amides instead of alkyl amines |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds in various contexts:
- Antibacterial Activity : In vitro tests on pyrrolidine derivatives showed promising results against multiple bacterial strains, reinforcing the potential for developing new antimicrobial agents .
- Neuropharmacological Applications : Investigations into the modulation of neurotransmitter systems have suggested that compounds like this compound could serve as leads for new treatments in psychiatric disorders .
属性
CAS 编号 |
163165-83-1 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-2-6-14-12(5-1)11-13-7-10-15-8-3-4-9-15/h1-2,5-6,13H,3-4,7-11H2 |
InChI 键 |
IYWXWVPJOGFZQV-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCNCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















